Bis(4-bromophenyl)phenylphosphine
Overview
Description
Bis(4-bromophenyl)phenylphosphine is a useful research compound. Its molecular formula is C18H13Br2P and its molecular weight is 420.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis Methods : Bis(4-bromophenyl)phenylphosphine oxide has been synthesized using convenient and economic methods, yielding high-quality compounds which were characterized by various methods like IR, 1H NMR, and MALDI TOFMS (Tian, 2003).
Applications in Polymer Science
- Polymer Synthesis : This compound has been used in the preparation of benzoxazine monomers and polymers, contributing to significant improvements in char yield and thermal degradation temperatures of the materials (Choi et al., 2006).
- Polyamides Development : It has facilitated the creation of new aromatic polyamides, which are amorphous, soluble in various solvents, and can form transparent, tough, and flexible films (Yamashita et al., 1993).
- Application in Polymerization : The compound has been employed as an initiator in atom transfer radical polymerization, yielding polymers with special properties like low Tg and high char yield (Türel et al., 2013).
Advanced Material Applications
- Optical Properties in Electronics : It has been utilized in the preparation of oligomers with significant emissive properties in solutions and films, relevant to electronics and photonics (Ohshita et al., 2011).
- Space Technology : Phenylphosphine oxide containing polymers, utilizing this compound, have been developed for potential use in space environments due to their significant space durability (Jin et al., 2003).
Catalysis and Chemical Reactions
- Catalytic Applications : The compound has been used in the synthesis of nickel and iron complexes with N,P,N-type ligands for catalytic applications, such as the oligomerization of ethylene (Kermagoret et al., 2008).
Flame Retardancy and Stability
- Flame Retardant Applications : It has been synthesized as a novel phosphorous flame retardant, indicating its potential in fire-resistant materials (Peng, 2006).
Electrospray Ionisation Mass Spectrometry
- Mass Spectrometry : Its derivatives have been used in electrospray ionisation mass spectrometry, improving analysis efficiency and selectivity (Farrer et al., 2006).
Properties
IUPAC Name |
bis(4-bromophenyl)-phenylphosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br2P/c19-14-6-10-17(11-7-14)21(16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTRLZHQNYWEQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438760 | |
Record name | bis(4-bromophenyl)phenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84591-80-0 | |
Record name | bis(4-bromophenyl)phenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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